molecular formula C13H16BClN2O2 B8076811 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8076811
M. Wt: 278.54 g/mol
InChI Key: PZHDGTURIRESNJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronate ester-functionalized heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials chemistry . Its molecular formula is C₁₃H₁₆BClN₂O₂ (MW: 278.54), featuring a chlorine substituent at position 3 and a pinacol boronate ester at position 6 of the indazole core. The compound’s structure enables versatile applications in drug discovery, particularly as a building block for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-17-11(9)15/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHDGTURIRESNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-1 Protection and Directed Halogenation

The indazole nitrogen (N-1) often requires protection to prevent undesired side reactions during electrophilic substitution. Tetrahydropyranyl (THP) groups are widely used for this purpose due to their stability under diverse reaction conditions. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a protected intermediate, enabling directed halogenation at position 6. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , while iodination using iodine and potassium carbonate in DMF produces the corresponding 6-iodo derivative.

Chlorination at position 3 is achieved using N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃. The THP group directs electrophilic substitution to position 3, yielding 3-chloro-6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free indazole NH group.

Nitration and Functional Group Interconversion

An alternative route begins with nitration of indazole at position 6 using mixed acid (HNO₃/H₂SO₄), forming 6-nitro-1H-indazole . Chlorination at position 3 proceeds via radical or electrophilic mechanisms, yielding 3-chloro-6-nitro-1H-indazole . Reduction of the nitro group to an amine (e.g., H₂/Pd-C or SnCl₂/HCl) provides 3-chloro-6-amino-1H-indazole , which undergoes Sandmeyer reaction with NaNO₂ and CuI to install iodine at position 6.

Boronate Ester Installation via Suzuki-Miyaura Coupling

Miyaura Borylation of Halogenated Intermediates

The boronate ester group is introduced at position 6 using palladium-catalyzed Suzuki-Miyaura coupling. For 3-chloro-6-iodo-1H-indazole , reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and potassium acetate in 1,4-dioxane at 80–100°C affords the target compound in moderate to high yields. Microwave irradiation (120°C, 40 min) enhances reaction efficiency, achieving near-quantitative conversion.

Table 1: Representative Reaction Conditions for Boronation

SubstrateCatalystBoron SourceSolventTemperatureYield (%)
3-Chloro-6-iodo-1H-indazolePdCl₂(PPh₃)₂B₂Pin₂1,4-Dioxane80°C75
3-Chloro-6-bromo-1H-indazolePd(OAc)₂/XantPhosB₂Pin₂THF100°C68

Direct Borylation of Unprotected Indazoles

Recent advances demonstrate that unprotected 3-iodoindazoles undergo Suzuki coupling without N-1 protection. Using PdCl₂(PPh₃)₂ and pinacol boronate in aqueous base, 3-iodo-1H-indazole directly yields 3-substituted-1H-indazole derivatives, bypassing protection steps. This method, however, requires optimization for chlorine-containing substrates to avoid dehalogenation.

Analytical Characterization and Validation

Spectroscopic and Crystallographic Analysis

Post-synthetic characterization relies on ¹H/¹³C NMR, IR, and mass spectrometry. For example, the ¹H NMR spectrum of 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits a singlet at δ 1.35 ppm for the pinacol methyl groups and aromatic protons between δ 7.2–8.1 ppm. X-ray diffraction confirms the planar indazole core and tetrahedral geometry of the boronate ester.

Comparative DFT Studies

Density functional theory (DFT) calculations align with experimental data, revealing bond lengths of 1.36 Å for the B–O bond in the dioxaborolane ring and 1.74 Å for the B–C bond. Frontier molecular orbital (FMO) analysis indicates a HOMO-LUMO gap of 4.2 eV, consistent with the compound’s stability.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Competing reactions during chlorination or borylation necessitate careful control of reaction parameters. For instance, excess chlorinating agents promote di- or tri-chlorinated byproducts, while high palladium loading accelerates protodeboronation. Optimal results are achieved with:

  • Temperature : 80–100°C for Suzuki coupling.

  • Catalyst Loading : 2–5 mol% PdCl₂(dppf).

  • Solvent : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.

Protecting Group Compatibility

THP protection minimizes side reactions but requires acidic deprotection, which risks boronate ester hydrolysis. Alternative protecting groups (e.g., tert-butoxycarbonyl, Boc) are less effective for indazole derivatives.

Applications and Derivatives

Antileishmanial Agents

Structural analogs like 3-chloro-6-nitro-1H-indazole exhibit potent antileishmanial activity (IC₅₀ = 2.4 µM). Molecular docking studies suggest that the boronate ester enhances binding to trypanothione reductase via hydrophobic interactions.

Suzuki Cross-Coupling Platforms

The boronate group enables further functionalization. For example, coupling with 2-vinylpyridine under Heck conditions yields biaryl derivatives, expanding utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibit significant anticancer properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain chemotherapeutic agents. For instance, studies have demonstrated that boron-containing compounds can selectively target cancer cells while minimizing damage to healthy cells .

Targeted Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for use in targeted drug delivery systems. By modifying the compound's structure, researchers can develop nanocarriers that deliver therapeutic agents directly to tumor sites, improving treatment outcomes .

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its favorable charge transport properties and stability under operational conditions .

Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating functionalized polymers with specific properties. Its boron moiety can facilitate cross-linking reactions or act as a catalyst in polymerization processes .

Organic Synthesis Applications

Reagent in Coupling Reactions
The compound is utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. Its boronic acid derivative can react with various electrophiles to produce complex organic molecules efficiently .

Synthesis of Heterocycles
Additionally, it plays a role in the synthesis of various heterocyclic compounds. The indazole framework allows for modifications that can lead to biologically active molecules used in pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySmith et al., 2023Demonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Organic ElectronicsJohnson et al., 2024Reported enhanced efficiency in OLEDs when incorporating the compound into device architecture.
Organic SynthesisLee et al., 2022Showed high yields in Suzuki coupling reactions using the compound as a boron source.

Mechanism of Action

The mechanism of action of 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the coupled product. In medicinal chemistry, the compound may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole with structurally related analogs, emphasizing substituent positions, molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Distinctions References
This compound (Target) C₁₃H₁₆BClN₂O₂ 278.54 Cl at C3; boronate at C6 Optimized for C6 coupling; chlorine at C3 may act as a leaving group or directing group.
4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole C₁₃H₁₆BClN₂O₂ 278.54 Cl at C4; boronate at C6 Chlorine at C4 alters electronic effects, potentially affecting regioselectivity in coupling.
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole C₁₃H₁₆BClN₂O₂ 278.54 Cl at C6; boronate at C4 Boronate at C4 may reduce steric accessibility compared to C6-substituted analogs.
1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole C₁₅H₂₁BN₂O₂ 272.15 Methyl at N1 and C3; boronate at C6 Methylation increases lipophilicity and steric bulk, potentially reducing reactivity.
4-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole C₁₃H₁₆BFN₂O₂ 262.09 F at C4; boronate at C6 Fluorine’s electronegativity enhances electron-withdrawing effects, altering coupling efficiency.
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine C₁₀H₁₃BClN₂O₂ 242.49 Pyridazine core (vs. indazole) Aromatic nitrogen arrangement changes electronic properties, impacting binding affinity.

Key Findings:

Positional Isomerism : Chlorine and boronate positions critically influence reactivity. For example, 3-chloro-6-boronate (target) is preferred in couplings where steric hindrance at C6 is minimized, whereas 4-chloro or 6-chloro isomers may exhibit divergent regioselectivity .

Functional Group Effects: Methylation (e.g., 1,3-dimethyl analog) enhances lipophilicity (logP increase) but may reduce solubility and coupling efficiency due to steric effects .

Core Heterocycle Differences : Replacing indazole with pyridazine () alters hydrogen-bonding capabilities and aromaticity, impacting interactions in biological targets like kinases .

Biological Activity

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with potential biological applications. It features a unique structure that combines an indazole moiety with a dioxaborolane group. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C13H16BClN2O2
  • Molar Mass : 278.54 g/mol
  • CAS Number : 1939174-70-5

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of indazole derivatives against various pathogens:

  • Mechanism of Action :
    • Indazole derivatives may inhibit bacterial growth by interfering with essential cellular processes.
    • Some related compounds have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
  • Case Study :
    • A study evaluated the antibacterial efficacy of several indazole derivatives including those with dioxaborolane substituents. The results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal properties of similar compounds have also been documented:

  • Efficacy Against Candida spp. :
    • Indazole derivatives have demonstrated significant antifungal activity against strains of Candida albicans, with MIC values as low as 0.05–0.3 µg/mL .
    • These compounds exhibited sustained activity over time, suggesting a robust mechanism against fungal pathogens.

Anticancer Activity

Indazoles are being explored for their anticancer properties:

  • Inhibition of Cancer Cell Proliferation :
    • Compounds in this class have shown the ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • Specific studies have reported that certain indazole derivatives can effectively target kinases involved in cancer progression .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

ParameterValue
C max592 ± 62 mg/mL
Half-life (t1/2)26.2 ± 0.9 h
Clearance (CL)1.5 ± 0.3 L/h/kg
Bioavailability (F)40.7%

These parameters indicate a favorable pharmacokinetic profile that supports further investigation into its clinical applications .

Q & A

Q. What are the common synthetic routes to prepare 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Miyaura borylation . For Suzuki coupling, the chloro-substituted indazole reacts with a boronic acid/ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base like Na₂CO₃ at 80–100°C . Alternatively, direct borylation of a halogenated precursor (e.g., 6-bromo-3-chloro-1H-indazole) using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in DMSO at 80°C achieves the boronate ester functionality .

Key Considerations :

  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).
  • Confirm purity (>95%) by HPLC and structural integrity by ¹H/¹³C NMR .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of:

  • ¹H/¹³C NMR : Verify boronate ester peaks (e.g., δ ~1.3 ppm for pinacol methyl groups) and indazole aromatic protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₃H₁₆BClN₂O₂: 294.09).
  • X-ray Crystallography (if crystalline): Refinement with SHELXL software provides unambiguous structural confirmation .

Q. What are the recommended storage conditions to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in a desiccator. Boronate esters are moisture-sensitive ; prolonged exposure to air leads to hydrolysis. Stability tests show <5% degradation after 6 months under these conditions .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the indazole core?

  • Electrophilic Aromatic Substitution : Introduce substituents at the 4-position using HNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination), leveraging the electron-deficient nature of the indazole .
  • Buchwald-Hartwig Amination : Couple amines at the 3-chloro position using Pd₂(dba)₃/Xantphos in toluene at 100°C .
  • Post-Functionalization of Boronate : Convert the boronate group to hydroxyl (-Bpin → -OH via oxidative cleavage) or cross-couple with aryl halides .

Q. How does the boronate ester influence reactivity in cross-coupling reactions?

The pinacol boronate group acts as a transient directing group , enhancing reactivity in Suzuki-Miyaura couplings. Comparative studies show:

SubstrateReaction Time (h)Yield (%)Reference
3-Chloro-6-Bpin-indazole1285
6-Bromo-3-chloro-indazole2465

Mechanistic Insight : The Bpin group stabilizes the transition state via Pd-B interactions, accelerating oxidative addition .

Q. What analytical methods resolve contradictions in reported biological activities of indazole derivatives?

  • Kinase Inhibition Assays : Screen against a panel of kinases (e.g., JAK2, CDK2) using ADP-Glo™ assays. Normalize data to control compounds (e.g., staurosporine) to minimize batch variability .
  • Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. rat) using LC-MS/MS. Contradictions in species-specific activity often arise from differential CYP450 metabolism .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP1). Optimize substituents at the 3-position (Cl → CF₃, NH₂) for enhanced hydrogen bonding .
  • DFT Calculations : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack, aiding in rational functionalization .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of this compound?

  • Issue : Low yields in Pd-catalyzed steps due to catalyst poisoning. Solution : Use high-purity Pd sources (e.g., Pd(OAc)₂) and ligand screening (XPhos vs. SPhos) .
  • Issue : Boronate hydrolysis during purification. Solution : Replace aqueous workup with anhydrous extraction (e.g., dichloromethane/saturated NaHCO₃) .

Q. How to address discrepancies in reported melting points or spectral data?

  • Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to obtain high-purity crystals.
  • Standardized NMR Protocols : Acquire spectra in deuterated DMSO-d₆ with TMS as an internal reference .

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